molecular formula C16H27ClN2O2 B1396997 ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate hydrochloride CAS No. 859067-14-4

ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate hydrochloride

Cat. No.: B1396997
CAS No.: 859067-14-4
M. Wt: 314.8 g/mol
InChI Key: AZEUCTLVQLTFIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C16H27ClN2O2 and its molecular weight is 314.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Applications in Neuroscience

  • Radioligand for Positron Emission Tomography (PET) : A study highlighted the use of a compound with a similar structure for developing a radioligand suitable for PET to investigate central 5-HT1A receptors in humans. This application is crucial for understanding the distribution and function of specific neurotransmitter receptors in the brain (Hume et al., 1994).

Medicinal Chemistry and Drug Development

  • Cardiotonic Agents : Research into pyrimidine derivatives, which share structural similarities, demonstrated the potential of these compounds as cardiotonic agents, providing insights into the structural requirements for the development of new therapeutic drugs (Dorigo et al., 1996).
  • Anticonvulsant Activity : Studies on enaminones, structurally related to the compound , highlighted their potential anticonvulsant activity, suggesting a role for similar compounds in developing treatments for seizure disorders (Eddington et al., 2003).

Biochemical Research and Mechanistic Studies

  • Heme Biosynthesis and Degradation : Monopyrroles, which share a pyrrole moiety with the compound , were studied for their effects on porphyrin biosynthesis and excretion. These findings are significant for understanding the biochemical pathways and potential disruptions in conditions like hepatic porphyria (Graham et al., 1979).

Properties

IUPAC Name

ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.ClH/c1-4-20-16(19)15-11(2)14(18-12(15)3)10-17-13-8-6-5-7-9-13;/h13,17-18H,4-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEUCTLVQLTFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)CNC2CCCCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate hydrochloride
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ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate hydrochloride
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ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate hydrochloride
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ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate hydrochloride
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ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate hydrochloride
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ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.